molecular formula C19H23BrN2O4S B297585 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide

2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide

Cat. No. B297585
M. Wt: 455.4 g/mol
InChI Key: FEVJNBRXYLDOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of acylamino compounds and is known for its unique properties that make it an ideal candidate for various research applications.

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). These enzymes play a crucial role in various cellular processes such as gene expression, cell signaling, and cell cycle regulation.
Biochemical and Physiological Effects:
The compound 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been found to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations and does not affect non-targeted enzymes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another area of research is the development of more efficient synthesis methods and derivatives of this compound with improved properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.

Synthesis Methods

The synthesis of 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide involves the reaction between 4-bromobenzylamine and N-(3-methoxypropyl)acetamide in the presence of a strong base such as sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

The compound 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide has been extensively studied for its potential use in scientific research. It has been found to have various applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

properties

Product Name

2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide

Molecular Formula

C19H23BrN2O4S

Molecular Weight

455.4 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C19H23BrN2O4S/c1-26-13-5-12-21-19(23)15-22(14-16-8-10-17(20)11-9-16)27(24,25)18-6-3-2-4-7-18/h2-4,6-11H,5,12-15H2,1H3,(H,21,23)

InChI Key

FEVJNBRXYLDOLD-UHFFFAOYSA-N

SMILES

COCCCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

COCCCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.